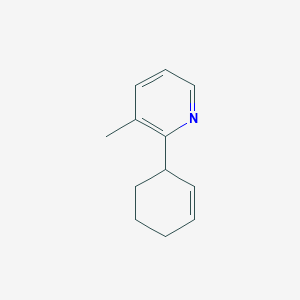
2-(2-Cyclohexenyl)-3-methylpyridine
説明
Cyclohexenyl compounds are a class of organic compounds that contain a cyclohexene ring . They are often used in the synthesis of various chemicals and can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of cyclohexenyl compounds often involves the use of catalysts . For example, a series of TiO2/Al2O3 catalysts have been prepared for cyclohexanone condensation .Molecular Structure Analysis
The molecular structure of cyclohexenyl compounds is characterized by a six-membered ring with one double bond . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis
Cyclohexenyl compounds can undergo a variety of chemical reactions. For instance, the Mukaiyama aldol addition is an organic reaction between a silyl enol ether and an aldehyde or formate . Another example is the self-condensation of cyclohexanone over TiO2/Al2O3 catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclohexenyl compounds depend on their specific structure . For example, 2-cyclohexenol has a molecular formula of C6H10O, an average mass of 98.143 Da, and a mono-isotopic mass of 98.073166 Da .科学的研究の応用
Electroluminescent Properties in Platinum(II) Complexes
- Research by Ionkin, Marshall, and Wang (2005) in the field of organometallic chemistry revealed that certain Pt(II) complexes, involving derivatives of methylpyridines, exhibit significant electroluminescent properties. This suggests potential applications in light-emitting devices (Ionkin, Marshall, & Wang, 2005).
Fluorescent Labeling for Quantitative Analysis
- A study by Nakaya et al. (1996) demonstrated the use of fluorescent α,β-unsaturated carbonyl compounds and 2-methylpyridines for the quantitative analysis of carnitine. This could have implications in biochemical analysis and diagnostics (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
Catalytic Cross-Coupling of Alkyl Electrophiles
- Anderson, Jones, and Vicic (2004) discovered that NiI organometallic complexes, which include methylpyridines, can facilitate the transfer of alkyl groups to produce high-yield chemical products. This could be significant for chemical synthesis (Anderson, Jones, & Vicic, 2004).
Antimicrobial Activity and DNA Interactions
- A study by Abu-Youssef et al. (2010) found that certain silver(I) complexes with methylpyridine ligands exhibited notable antimicrobial activity against various bacteria and yeasts. This suggests potential applications in the development of new antimicrobial agents (Abu-Youssef et al., 2010).
Ligands in Bromodomain Binding
- Research by Marchand, Lolli, and Caflisch (2016) indicated that derivatives of 3-amino-2-methylpyridine could act as ligands in bromodomains, important for understanding protein interactions and developing targeted therapies (Marchand, Lolli, & Caflisch, 2016).
Excited State Behavior in Ruthenium(II) Diimine Complexes
- Baba, Ensley, and Schmehl (1995) explored the redox and photophysical properties of Ruthenium(II) diimine complexes, indicating potential applications in photochemical processes (Baba, Ensley, & Schmehl, 1995).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-cyclohex-2-en-1-yl-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h3,5-7,9,11H,2,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISKJQCEDBBWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexenyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



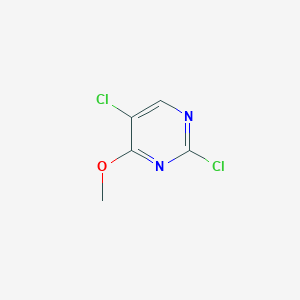
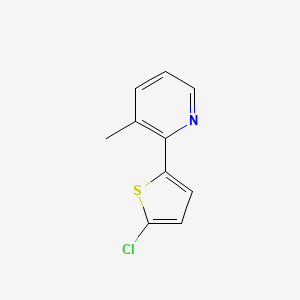
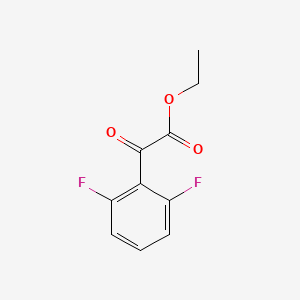
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
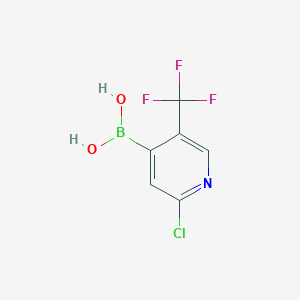
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)
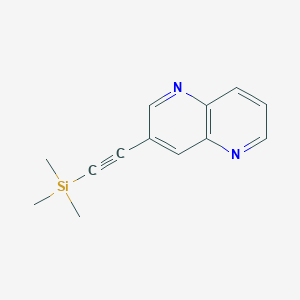
![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
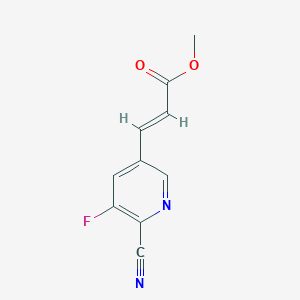
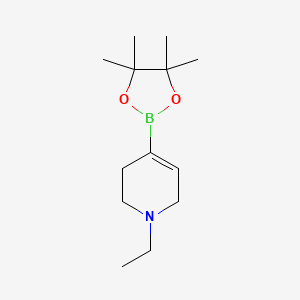
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)